Methoxetamine hydrochloride (CAS 1239908-48-5) is a highly specialized arylcyclohexylamine derivative widely procured as an analytical reference standard and a pharmacological research tool [1]. Structurally distinguished from ketamine by the replacement of a 2-chloro group with a 3-methoxy group and an N-methylamino group with an N-ethylamino group, this compound exhibits a unique dual-mechanism profile [2]. It functions as a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist while simultaneously acting as a serotonin transporter (SERT) inhibitor [2]. In procurement contexts, methoxetamine hydrochloride is essential for forensic toxicology panels, quantitative LC-MS/GC-MS calibrations, and advanced neuropharmacological models investigating fast-acting antidepressant pathways where traditional ketamine benchmarks are mechanistically insufficient .
Procuring ketamine hydrochloride or phencyclidine (PCP) as functional substitutes for methoxetamine hydrochloride critically compromises both analytical accuracy and pharmacological validity [1]. In neuropharmacology, ketamine lacks the potent serotonin transporter (SERT) inhibition characteristic of methoxetamine, rendering it useless for modeling the synergistic NMDA/SERT pathways implicated in novel antidepressant research [2]. Conversely, while PCP shares NMDA antagonism, its binding affinity is significantly less selective, leading to off-target effects that confound controlled studies[2]. In forensic and clinical toxicology, substitution is impossible; methoxetamine and ketamine possess distinct molecular weights (283.79 g/mol vs. 274.19 g/mol for their HCl salts) and fragmentation patterns, meaning precise methoxetamine certified reference materials (CRMs) are strictly required to prevent false negatives in LC-MS and GC-MS screening workflows .
SERT inhibition absent in ketamine
MXE exhibits serotonin transporter inhibition, which may alter monoamine-related outcomes compared to ketamine-only protocols.
Locomotor profile diverges from ketamine
Unlike ketamine, MXE may not depress locomotor activity at behaviorally relevant doses, potentially confounding motor-function endpoints.
Reinforcement efficacy lower than PCP
MXE shows reduced reinforcing effects relative to PCP; substitution in addiction models may not reproduce expected self-administration patterns.
In comparative radioligand binding assays targeting the PCP site of the glutamate NMDA receptor, methoxetamine demonstrates a substantially higher binding affinity than the standard benchmark, ketamine[1]. Quantitative analysis reveals that methoxetamine achieves a Ki value of 259 nM, whereas ketamine requires a higher concentration to achieve similar occupancy, with a Ki of 659 nM [1]. This nearly 2.5-fold increase in binding affinity makes methoxetamine a more potent ligand for NMDA receptor mapping.
| Evidence Dimension | NMDA Receptor Affinity (Ki) |
| Target Compound Data | 259 nM |
| Comparator Or Baseline | Ketamine (659 nM) |
| Quantified Difference | 2.5-fold higher affinity (lower Ki) for methoxetamine |
| Conditions | In vitro radioligand binding assay at the PCP site of the NMDA receptor |
Researchers requiring a higher-affinity ketamine analog for precise NMDA receptor mapping or potent non-competitive antagonism should procure methoxetamine over standard ketamine.
A critical differentiator for methoxetamine hydrochloride is its potent activity at the serotonin transporter (SERT), a mechanism entirely absent in ketamine [1]. In vitro screening shows methoxetamine inhibits SERT with a Ki of 481 nM, whereas ketamine exhibits negligible affinity (Ki > 10,000 nM) [1]. This dual NMDA/SERT action aligns methoxetamine more closely with the pharmacological profiles of certain advanced antidepressants rather than traditional dissociative anesthetics.
| Evidence Dimension | Serotonin Transporter (SERT) Affinity (Ki) |
| Target Compound Data | 481 nM |
| Comparator Or Baseline | Ketamine (> 10,000 nM / negligible) |
| Quantified Difference | Significant SERT inhibition by methoxetamine vs. no meaningful activity by ketamine |
| Conditions | Radioligand binding assay against human monoamine transporters |
This dual-action profile makes methoxetamine the mandatory choice for studies investigating the synergistic effects of NMDA antagonism and serotonin reuptake inhibition.
For analytical toxicology, methoxetamine hydrochloride is procured as a certified reference material (CRM) to resolve isobaric and chromatographic ambiguities in multiplexed drug panels . Methoxetamine HCl (MW: 283.79 g/mol) is structurally distinct from ketamine HCl (MW: 274.19 g/mol) due to its 3-methoxy and N-ethyl substitutions [1]. In LC-MS/GC-MS workflows, this mass difference and the resulting unique fragmentation pathways mean that ketamine standards cannot be used to calibrate or quantify methoxetamine in biological matrices .
| Evidence Dimension | Molecular Weight / Exact Mass for MS Calibration |
| Target Compound Data | MW: 283.79 g/mol (Free base exact mass: 247.16) |
| Comparator Or Baseline | Ketamine HCl (MW: 274.19 g/mol) |
| Quantified Difference | Distinct mass-to-charge (m/z) ratios and fragmentation patterns |
| Conditions | LC-MS and GC-MS forensic and clinical toxicology screening |
Analytical laboratories must procure exact methoxetamine CRMs to ensure regulatory compliance and avoid false negatives in clinical and forensic screening workflows.
As a certified reference material (CRM), methoxetamine hydrochloride is essential for the precise calibration of LC-MS and GC-MS instruments, ensuring accurate identification and quantification in biological matrices where ketamine standards are analytically useless .
Due to its unique combination of NMDA receptor antagonism and potent SERT inhibition, methoxetamine is the preferred compound for in vitro and in vivo models investigating the synergistic pathways of fast-acting antidepressants [1].
Procured by medicinal chemists to map the arylcyclohexylamine pharmacophore, specifically to evaluate how 3-methoxy and N-ethyl substitutions alter binding kinetics and monoamine transporter selectivity compared to traditional 2-chloro (ketamine) analogs [1].